1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one is a chemical compound with the molecular formula and a molecular weight of 183.25 g/mol. This compound is classified under tetrahydropyrimidinones, a group known for their diverse biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is cataloged under the CAS number 1249151-64-1, which facilitates its identification and classification in chemical databases. Tetrahydropyrimidinones are structurally characterized by a pyrimidine ring fused with a tetrahydrofuran moiety, contributing to their unique properties and biological activities.
The synthesis of 1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one can be achieved through several methodologies, primarily involving the reaction of piperidine derivatives with appropriate carbonyl compounds. A common synthetic route involves:
These steps may vary based on specific substituents on the piperidine or the carbonyl compound used.
The molecular structure of 1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one features a piperidine ring attached to a tetrahydropyrimidinone core. The key structural details include:
This structure contributes to its chemical reactivity and potential interactions with biological targets.
1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one can participate in various chemical reactions, including:
These reactions are crucial for understanding the compound's stability and reactivity profile in different environments.
The mechanism of action of 1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one is primarily linked to its interactions with specific biological targets. Research indicates that compounds within this class may exhibit activity as enzyme inhibitors or modulators. For example, derivatives have been studied for their ability to inhibit factor Xa, an important target in anticoagulant therapy, suggesting that similar mechanisms may apply to this compound.
While detailed physical properties such as density and melting point are not extensively documented for this specific compound, general properties can be inferred based on similar tetrahydropyrimidinones:
1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one has potential applications in medicinal chemistry, particularly in drug discovery aimed at developing new therapeutic agents targeting various diseases. Its structural characteristics suggest possible utility in:
Multi-component reactions (MCRs) offer efficient single-pot strategies for constructing the tetrahydropyrimidinone core. The Biginelli reaction remains pivotal, enabling simultaneous incorporation of aldehydes, 1,3-dicarbonyl compounds, and urea/thiourea derivatives. Recent advances demonstrate that natural catalysts like granite or quartz (10–15 mol%) in refluxing ethanol achieve moderate-to-high yields (55–71%) of dihydropyrimidinone intermediates within 2–5 hours. These mineral catalysts provide eco-friendly alternatives to conventional acids, facilitating recyclability and reducing byproduct formation [2].
For piperidine-integrated systems, modified Hantzsch-type condensations are employed. A three-component protocol combining β-ketoesters, aldehydes, and ammonium acetate under solvent-free conditions with lanthanum oxide catalysis achieves near-quantitative yields (90–98%) within 40–80 seconds under microwave irradiation. This method significantly outperforms classical thermal approaches in reaction kinetics and atom economy [9]. Optimization studies reveal that electron-withdrawing substituents on aryl aldehydes enhance cyclization efficiency, while sterically hindered substrates require adjusted stoichiometry (1.2:1 ratio of aldehyde to diketone) [5].
Table 1: Catalyst Screening for Biginelli-Type Synthesis
Catalyst | Reaction Time (h) | Yield Range (%) | Key Advantages |
---|---|---|---|
Quartz | 2–4 | 56–71 | Recyclable, minimal leaching |
Granite | 3–5 | 55–68 | Low-cost, solvent compatibility |
ZnCl₂ | 0.5–1 | 65–80 | Lewis acid efficiency, moderate T (°C) |
Yb(OTf)₃ | 0.08 (5 min) | 85–93 | Microwave-compatible, reusable |
Constructing the piperidine-tetrahydropyrimidinone linkage demands precise ring-fusion methodologies. Mannich-type cyclizations prove effective, where N-Boc-piperidin-3-one reacts with formaldehyde and primary amines under mild acid catalysis (acetic acid, 70°C) to yield 3-aminomethyl intermediates. Subsequent intramolecular nucleophilic attack on carbodiimides or isocyanates generates the tetrahydropyrimidinone ring with >85% diastereoselectivity. This method tolerates aryl and alkyl substituents at the N1-position of the pyrimidinone core [6].
Alternative routes employ reductive amination-cyclization cascades. 3-Aminopiperidine derivatives condensed with β-keto esters under hydrogenation conditions (Pd/C, H₂) form linear adducts that spontaneously cyclize upon heating (Δ, 110°C). Microwave-assisted protocols (120°C, 20 min) enhance reaction efficiency, achieving 88% yield for sterically congested analogs like 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) derivatives. Solvent-free conditions minimize decomposition pathways during ring closure [6] [8].
Table 2: Cyclization Strategies for Bicyclic Core Formation
Method | Conditions | Yield (%) | Scope Limitations |
---|---|---|---|
Mannich Cyclization | AcOH, Δ, 12h | 70–85 | Acid-sensitive groups |
Reductive Amination/MW | Pd/C, H₂, 120°C, 20 min | 80–88 | None observed |
Carbodiimide Coupling | DIPEA, CH₂Cl₂, rt, 24h | 60–75 | Requires anhydrous conditions |
Urea Melt Cyclization | 180°C, neat, 30 min | 50–65 | Thermal instability |
Transition metals enable crucial C–N and C–C bond formations during hybrid scaffold assembly. Palladium-catalyzed Buchwald-Hartwig amination facilitates N-arylation of piperidin-3-amine precursors with aryl halides prior to ring closure. Optimized conditions (Pd₂(dba)₃/XantPhos, Cs₂CO₃, toluene, 100°C) achieve >90% coupling efficiency for electron-deficient bromoarenes. However, sterically hindered ortho-substituted substrates exhibit diminished reactivity (45–60% yield) [9].
Lanthanide catalysis excels in one-pot assemblies. Ytterbium(III) triflate [Yb(OTf)₃] (10 mol%) promotes three-component condensations between 2-aminothiophenes, ketones, and urea derivatives under microwave irradiation (300W, 100°C). This method delivers thieno-fused tetrahydropyrimidinones in 85–93% yield within 5 minutes, with catalyst recyclability up to five cycles without significant activity loss. The mechanism involves carbonyl activation via Lewis acid coordination and iminium ion stabilization [9].
Microwave-specific enhancements include dielectric heating effects that suppress side reactions in metal-mediated pathways. Comparative studies show microwave irradiation reduces reaction times by 80% and improves yields by 15–30% versus conventional heating for SnCl₂-catalyzed cyclizations. This is attributed to rapid, uniform core heating that prevents thermal decomposition [8] [9].
Selective N-functionalization of the parent scaffold enables pharmacological property optimization. Key approaches include:
N-Alkylation: Treatment with NaH in anhydrous DMF followed by alkyl halides (R-X; X = Br, I) achieves >80% monoalkylation at the tetrahydropyrimidinone N1-position. Steric control favors substitution on the less hindered pyrimidinone nitrogen over the piperidine nitrogen. Benzyl, propargyl, and phenethyl groups incorporate efficiently, while tert-butyl halides exhibit sluggish reactivity [10].
Arylation: Suzuki-Miyaura cross-coupling on 4-bromo-1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one derivatives with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) introduces biaryl pharmacophores. Electron-rich boronic acids (e.g., 4-methoxyphenyl) afford superior yields (75–85%) compared to electron-deficient analogs (50–60%) [10].
Heterocycle Grafting: Mitsunobu reactions with phthalimide-protected alcohols install N-linked azoles and triazoles. Deprotection with hydrazine liberates primary amines for further derivatization. This approach generates ROMK inhibitors featuring tetrazolylpyridinyl extensions with sub-micromolar potency [10].
Table 3: Functionalization Methods and Applications
Modification | Reagents/Conditions | Key Products | Biological Target |
---|---|---|---|
N1-Alkylation | NaH, DMF, R-X (0°C→rt) | Benzyl, propargyl derivatives | Antimicrobial agents |
C4-Arylation | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Δ | 4-Biphenyl, 4-pyridyl analogs | Androgen receptor modulators |
Heterocycle Fusion | (i) PPh₃/DIAD, N-Heterocycle; (ii) NH₂NH₂ | Tetrazolylpyridine conjugates | ROMK inhibitors |
Carboxamide | R-NCO, Et₃N, CH₂Cl₂ | Urea-linked peptidomimetics | Anticancer scaffolds |
Structural diversification focuses on optimizing pharmacokinetic properties. Computational ADMET screening of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) derivatives predicts favorable blood-brain barrier penetration (QPPCaco = 112 nm/s) and low hepatotoxicity risk. These predictions align with experimental anti-inflammatory activity (71.3% protein denaturation inhibition for thiosemicarbazide derivatives) [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8